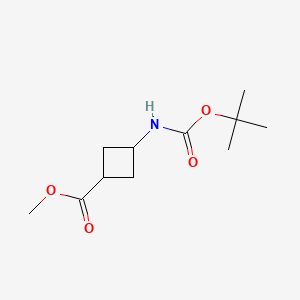

Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEVCFPGOOEUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142733-63-9, 1101173-77-6 | |

| Record name | Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl trans-3-(Boc-amino)cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl cis-3-(Boc-amino)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.

Introduction

This compound is a protected amino acid derivative featuring a rigid cyclobutane scaffold. The cis-stereochemistry and the presence of both a protected amine (Boc group) and a methyl ester functionality make it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics and peptide-based drugs.[1] The cyclobutane ring imparts conformational rigidity, which is often a desirable trait in drug design for optimizing binding to biological targets.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from cis-3-aminocyclobutanecarboxylic acid. The overall synthetic workflow is illustrated below.

Caption: Synthetic workflow for this compound.

The first step involves the protection of the amino group of cis-3-aminocyclobutanecarboxylic acid with a tert-butoxycarbonyl (Boc) group. This is typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. The resulting Boc-protected amino acid is then subjected to an esterification reaction to convert the carboxylic acid to its corresponding methyl ester.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of cis-3-(Boc-amino)cyclobutanecarboxylic acid

This procedure outlines the protection of the amino group of cis-3-aminocyclobutanecarboxylic acid.

Materials:

-

cis-3-Aminocyclobutanecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of cis-3-aminocyclobutanecarboxylic acid in a 1:1 mixture of dioxane and water, add sodium bicarbonate.

-

To this stirred solution, add di-tert-butyl dicarbonate.

-

Allow the reaction mixture to stir at room temperature overnight.

-

After the reaction is complete, acidify the mixture to a pH of approximately 3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid as a solid.

Step 2: Synthesis of this compound

This protocol describes the esterification of the Boc-protected amino acid.

Materials:

-

cis-3-(Boc-amino)cyclobutanecarboxylic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve cis-3-(Boc-amino)cyclobutanecarboxylic acid in methanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Characterization Data

The structural confirmation and purity of this compound are determined using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | White to off-white solid | |

| CAS Number | 142733-63-9 | [2][3] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-C(CH₃)₃ (Boc group): A singlet at approximately 1.4 ppm (9H).

-

-OCH₃ (Methyl ester): A singlet at approximately 3.7 ppm (3H).

-

Cyclobutane ring protons: A series of multiplets in the range of 1.8-3.0 ppm (6H).

-

-NH (Amine proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

-C(CH₃)₃ (Boc group): A signal around 28 ppm.

-

-C(CH₃)₃ (Boc group): A signal around 80 ppm.

-

-OCH₃ (Methyl ester): A signal around 52 ppm.

-

Cyclobutane ring carbons: Signals in the range of 30-50 ppm.

-

C=O (Ester carbonyl): A signal around 175 ppm.

-

C=O (Boc carbonyl): A signal around 155 ppm.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 230.14.

Logical Relationship of Synthesis and Characterization

The synthesis and characterization of this compound follow a logical progression, as depicted in the diagram below.

Caption: Logical flow of synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected characterization data serve as a valuable resource for researchers in organic synthesis and drug discovery. The straightforward two-step synthesis makes this compound an accessible and important building block for the creation of novel and complex molecular architectures.

References

"Methyl cis-3-(boc-amino)cyclobutanecarboxylate" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a synthetic amino acid derivative featuring a rigid cyclobutane scaffold. This structural feature makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid allows for selective chemical manipulation at either end of the molecule. Its constrained conformation is particularly useful for the synthesis of peptidomimetics and for probing structure-activity relationships (SAR) in drug discovery, where molecular rigidity can enhance binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of its molecular structure, properties, a detailed synthesis protocol, and key applications.

Molecular Structure and Chemical Formula

The molecule consists of a cyclobutane ring substituted at the 1 and 3 positions. The substituents are a methyl carboxylate group (-COOCH₃) and a Boc-protected amine group (-NHBoc), arranged in a cis configuration relative to the plane of the ring.

| Identifier | Value |

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate[3] |

| Molecular Formula | C₁₁H₁₉NO₄[1][3][4] |

| CAS Number | 142733-63-9[1][4] |

| SMILES | CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC[4] |

digraph "Methyl_cis_3_boc_aminocyclobutanecarboxylate" { graph [layout=neato, overlap=false, splines=true, size="7.6,5!", ratio=fill]; node [shape=plaintext, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms N1 [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124", color="#EA4335"]; O2 [label="O", fontcolor="#202124", color="#EA4335"]; C6 [label="C", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C", fontcolor="#202124"]; C10 [label="C", fontcolor="#202124"]; O3 [label="O", fontcolor="#202124", color="#EA4335"]; O4 [label="O", fontcolor="#202124", color="#EA4335"]; C11 [label="C", fontcolor="#202124"]; H1 [label="H", fontcolor="#202124"]; // H on N// Position nodes (example coordinates, adjust with 'pos' attribute) N1 [pos="0,0!"]; H1 [pos="-0.5,-0.4!"]; C1 [pos="1.2,0!"]; O1 [pos="1.8,0.5!"]; O2 [pos="1.8,-0.5!"]; C2 [pos="-1,0.8!"]; C3 [pos="-2.2,0.4!"]; C4 [pos="-2.2,-0.8!"]; C5 [pos="-1,-1.2!"]; C6 [pos="2.8,-0.5!"]; C7 [pos="3.4,-0.9!"]; C8 [pos="3.4,0!"]; C9 [pos="3.4,-1.8!"]; C10 [pos="-3.4,-0.4!"]; O3 [pos="-3.8,0.2!"]; O4 [pos="-4.0,-1.0!"]; C11 [pos="-5.2,-1.0!"];

// Define edges (bonds) edge [color="#202124"]; N1 -- H1; N1 -- C1 [label=""]; N1 -- C2 [label=""]; C1 -- O1 [penwidth=2]; C1 -- O2; O2 -- C6; C6 -- C7; C6 -- C8; C6 -- C9; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C2; C4 -- C10; C10 -- O3 [penwidth=2]; C10 -- O4; O4 -- C11;

// Add implicit hydrogens for clarity if needed (optional)// For a clean diagram, they are often omitted in skeletal structures. }

Caption: 2D molecular structure of this compound.

Physicochemical and Spectroscopic Data

This section summarizes the key quantitative properties of the compound. While extensive experimental data is not widely published, the following table includes computed properties and typical observations.

| Property | Value / Description |

| Molecular Weight | 229.27 g/mol [1][3] |

| Appearance | Typically a white to off-white or pale-yellow solid[1] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane[1] |

| Storage | Recommended storage at 2-8°C, sealed and dry[2] |

| Topological Polar Surface Area | 64.6 Ų (Computed)[3] |

| XLogP3 | 1.3 (Computed)[3] |

| Spectroscopic Data | Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm identity and purity.[1] Specific, experimentally derived NMR peak lists are not readily available in public literature. |

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound is generally achieved via a two-step process starting from the corresponding amino acid. The following protocol is adapted from a standard procedure for the Boc-protection and esterification of a cyclic amino acid.[1][5]

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of the title compound.

Step 1: Synthesis of cis-3-(Boc-amino)cyclobutanecarboxylic Acid

-

Dissolution : Dissolve cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in a 5% (w/v) aqueous solution of sodium carbonate in a round-bottom flask.

-

Addition of Boc-Anhydride : To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a suitable organic solvent like tetrahydrofuran (THF).

-

Reaction : Allow the biphasic mixture to stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up :

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Remove the THF solvent under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted (Boc)₂O and other impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 using a 2N HCl solution. This will precipitate the product.

-

-

Extraction and Isolation : Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amino acid as a solid or oil.

Step 2: Esterification to this compound

-

Preparation : In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Cool the flask in an ice bath.

-

Reagent Addition : Slowly and carefully add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the cold methanol. Caution: This reaction is highly exothermic and releases HCl gas.

-

Substrate Addition : To this freshly prepared methanolic HCl solution, add the crude cis-3-(Boc-amino)cyclobutanecarboxylic acid from Step 1 (1.0 eq).

-

Reaction : Remove the ice bath, seal the flask, and allow the mixture to stir at room temperature overnight (12-16 hours).

-

Work-up and Isolation :

-

Remove the excess methanol and SOCl₂ under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude methyl ester.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.[5]

Applications in Research and Development

This compound serves primarily as a specialized building block in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry : Its rigid cyclobutane core is used to introduce conformational constraints into peptide chains, creating peptidomimetics with potentially enhanced stability, selectivity, and oral bioavailability.[1]

-

Organic Synthesis : It is a versatile intermediate for the synthesis of more complex molecules, including novel heterocyclic compounds and analogues of biologically active natural products.[1]

-

Drug Discovery : The compound and its derivatives are employed in the synthesis of libraries for high-throughput screening and for conducting detailed structure-activity relationship (SAR) studies to optimize lead compounds.[2]

References

"Methyl cis-3-(boc-amino)cyclobutanecarboxylate" CAS number 142733-63-9

A Technical Guide to Methyl cis-3-(boc-amino)cyclobutanecarboxylate (CAS: 142733-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable synthetic building block widely utilized in organic synthesis and medicinal chemistry. Identified by its CAS number 142733-63-9, this compound incorporates several key structural features that make it a versatile tool for the creation of complex molecules. Its rigid cyclobutane core provides conformational constraint, which is highly desirable in drug design for optimizing binding affinity to biological targets. The presence of a tert-butoxycarbonyl (Boc) protected amine and a methyl ester allows for selective and sequential chemical modifications. This guide provides a comprehensive overview of its properties, synthesis, safety, and applications for professionals in research and drug development.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its use in a laboratory setting, influencing everything from solvent choice to storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 142733-63-9 | [1][3][4] |

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | [1][3] |

| Synonyms | cis-Methyl 3-(tert-butoxycarbonylamino)cyclobutanecarboxylate | [5] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][3][4] |

| Molecular Weight | 229.27 g/mol | [1][3] |

| Appearance | White solid or crystalline powder | [1][5] |

| Solubility | Generally soluble in organic solvents such as methanol and dichloromethane. | [1] |

| Storage Conditions | Store refrigerated at 2-8°C in a dry, sealed container. | [2][5][6] |

Synthesis and Handling

General Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the protection of an amino group followed by esterification.[1]

Step 1: Boc Protection of 3-Aminocyclobutanecarboxylic Acid

-

Dissolve cis-3-aminocyclobutanecarboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, typically sodium hydroxide, to the solution to deprotonate the carboxylic acid and facilitate the reaction.

-

Cool the mixture in an ice bath and add Di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

After the reaction is complete, perform an acidic workup to protonate the Boc-protected carboxylic acid, which can then be extracted with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Esterification

-

Dissolve the Boc-protected cyclobutanecarboxylic acid from Step 1 in anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[1][7]

-

Heat the reaction mixture to reflux and monitor for the consumption of the starting material, typically by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.

-

Purify the crude product via flash column chromatography to obtain pure this compound.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[6] Adherence to standard safety protocols is mandatory.

GHS Hazard Statements

| Code | Statement | Reference(s) |

| H302 | Harmful if swallowed | [6] |

| H315 | Causes skin irritation | [6] |

| H319 | Causes serious eye irritation | [6] |

| H335 | May cause respiratory irritation | [6] |

Precautionary Measures

| Category | Guideline | Reference(s) |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. | [6][8][9] |

| Personal Protection | Wear protective gloves, chemical safety goggles, and a lab coat. | [6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is refrigerated. | [6] |

| Disposal | Dispose of contents and container to an approved waste disposal plant. | [6] |

Chemical Reactivity and Utility

The primary utility of this compound stems from its bifunctional nature, governed by the Boc-protecting group. The Boc group is stable under many reaction conditions but can be selectively and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent).[1] This deprotection exposes the primary amine, which can then undergo a wide variety of subsequent reactions, such as amide bond formation, alkylation, or arylation, without disturbing the methyl ester. This makes the compound an ideal starting point for building molecular complexity.

Applications in Research and Drug Development

The unique structural properties of this compound make it a valuable intermediate in several areas of pharmaceutical research.

-

Peptidomimetics and Constrained Analogs: The rigid cyclobutane scaffold is used to create conformationally restricted amino acid analogs.[1] Incorporating these into peptides can enforce specific secondary structures, leading to enhanced biological activity, selectivity, and metabolic stability. This is crucial for structure-activity relationship (SAR) studies.[2]

-

Synthesis of Bioactive Molecules: The cis-3-aminocyclobutane core is a key structural motif in various pharmaceutically active compounds. For instance, it is related to the core of Tofacitinib, an oral Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis.[1][] This building block allows for the efficient synthesis of libraries of related compounds for screening and lead optimization.

-

Fine Chemicals and Material Science: Beyond medicine, it serves as an intermediate in the production of fine chemicals and contributes to advancements in material science where precisely structured organic molecules are required.[1]

Conclusion

This compound is a strategically important building block for chemical and pharmaceutical research. Its well-defined stereochemistry, rigid core, and orthogonally protected functional groups provide chemists with a powerful tool for the synthesis of novel, conformationally constrained molecules. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

- 1. Buy this compound (EVT-1476198) | 142733-63-9 [evitachem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1stsci.com [1stsci.com]

- 5. This compound | 142733-63-9 [amp.chemicalbook.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 9. gneechem.com [gneechem.com]

The Strategic Application of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate in Constrained Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the conformational control of bioactive molecules is a paramount objective. Constrained amino acids have emerged as powerful tools to modulate the structure and, consequently, the function of peptides and peptidomimetics. By restricting the rotational freedom of the peptide backbone or side chains, researchers can enhance metabolic stability, increase receptor affinity and selectivity, and improve oral bioavailability. Among the diverse scaffolds utilized for this purpose, the cyclobutane ring offers a unique combination of rigidity and three-dimensional diversity. This technical guide provides an in-depth exploration of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate , a key building block for the synthesis of novel constrained amino acids, detailing its synthesis, characterization, and application in the development of next-generation therapeutics.

The incorporation of cyclobutane-containing amino acids can enforce specific secondary structures, such as β-turns, which are often crucial for biological activity.[1] The cis-stereochemistry of the amino and carboxyl substituents on the cyclobutane ring of the title compound provides a distinct spatial arrangement that can be exploited to fine-tune the conformational properties of peptide analogues. This guide will serve as a comprehensive resource for researchers seeking to leverage the unique structural features of this versatile building block.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][3][4] |

| Molecular Weight | 229.27 g/mol | [2][3] |

| CAS Number | 142733-63-9 | [3][4] |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Knowledge |

| ¹H NMR (CDCl₃, 400 MHz) | Data not available in searched literature | |

| ¹³C NMR (CDCl₃, 101 MHz) | Data not available in searched literature | |

| IR (KBr, cm⁻¹) | Data not available in searched literature | |

| HRMS (ESI) | Data not available in searched literature |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from cis-3-aminocyclobutanecarboxylic acid. The following protocols are based on established methods for Boc protection and esterification of amino acids.

Protocol 1: Boc Protection of cis-3-Aminocyclobutanecarboxylic Acid

This procedure describes the protection of the amino group of cis-3-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

cis-3-Aminocyclobutanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude cis-3-(Boc-amino)cyclobutanecarboxylic acid, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Esterification of cis-3-(Boc-amino)cyclobutanecarboxylic Acid

This protocol details the conversion of the Boc-protected amino acid to its corresponding methyl ester.

Materials:

-

cis-3-(Boc-amino)cyclobutanecarboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC) with DMAP.

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

Procedure using Thionyl Chloride:

-

Suspend cis-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Constrained Amino Acid Synthesis and Drug Discovery

This compound is a valuable building block for the introduction of conformational constraints into peptides. The cyclobutane scaffold restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures. This has significant implications for the design of potent and selective ligands for various biological targets.

One area of active research is the development of peptide-based therapeutics targeting G protein-coupled receptors (GPCRs), such as the Glucagon-Like Peptide-1 (GLP-1) receptor, which is a key target in the treatment of type 2 diabetes and obesity.[5][6][] The incorporation of constrained amino acids can enhance the binding affinity and metabolic stability of GLP-1 receptor agonists.

Logical Workflow for Incorporating the Constrained Amino Acid into a Peptide Therapeutic

The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of a constrained peptide analogue.

Caption: Workflow for peptide synthesis using the constrained amino acid.

Hypothetical Signaling Pathway Modulation

The incorporation of a constrained amino acid derived from this compound into a GLP-1 analogue could enhance its interaction with the GLP-1 receptor, leading to a more potent and sustained downstream signaling cascade.

Caption: Potential enhancement of GLP-1 receptor signaling.

Conclusion

This compound stands as a pivotal precursor for the synthesis of conformationally restricted amino acids. Its rigid cyclobutane framework and defined stereochemistry offer a strategic advantage in the design of peptidomimetics with improved pharmacological profiles. The detailed protocols and compiled data within this guide are intended to facilitate the integration of this valuable building block into innovative drug discovery programs, ultimately contributing to the development of novel therapeutics with enhanced efficacy and specificity. Further research into the diastereoselective synthesis and detailed spectroscopic characterization of this compound will undoubtedly expand its utility and impact in the field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-1476198) | 142733-63-9 [evitachem.com]

- 4. 1stsci.com [1stsci.com]

- 5. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Peptide Coupling of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a non-proteinogenic amino acid analog that incorporates a rigid cyclobutane scaffold. This structural feature is of significant interest in medicinal chemistry and drug development as it can impart unique conformational constraints on peptides, potentially leading to enhanced biological activity, selectivity, and metabolic stability. The successful incorporation of this building block into a peptide sequence is contingent on the selection of an appropriate peptide coupling strategy. Due to the steric hindrance imparted by the cyclobutane ring, standard coupling protocols may require optimization to achieve high yields and purity.

These application notes provide detailed protocols for the coupling of this compound to a resin-bound amino acid or peptide using common and highly efficient coupling reagents. The protocols are designed to serve as a starting point for researchers, with the understanding that optimization may be necessary based on the specific peptide sequence and scale of the synthesis.

Data Presentation: Comparative Coupling Efficiency

The following table summarizes representative data on the coupling efficiency of sterically hindered amino acids, such as cyclobutane derivatives, with various common coupling reagents. The data illustrates the potential impact of reagent choice on reaction outcomes. Actual yields and purity for this compound may vary.

| Coupling Reagent | Base | Solvent | Reaction Time (h) | Representative Crude Purity (%) | Representative Yield (%) |

| HATU | DIPEA | DMF | 2 | >90 | >90 |

| HBTU | DIPEA | DMF | 4 | 85-90 | 85-90 |

| EDC/HOBt | NMM | DCM/DMF | 12 | 75-85 | 80-85 |

| DIC/HOBt | - | DCM/DMF | 12 | 70-80 | 75-85 |

Note: HATU is often preferred for coupling sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[1] HBTU is also a highly effective coupling reagent.[1][2][3][4] Carbodiimide-based methods using EDC or DIC with HOBt are cost-effective but may require longer reaction times and can be less efficient for sterically demanding couplings.[1][5]

Experimental Protocols

Prior to coupling, the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide must be removed using standard deprotection protocols (e.g., 20% piperidine in DMF). The following protocols are for a standard 0.1 mmol scale solid-phase peptide synthesis (SPPS).

Protocol 1: HATU Mediated Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for sterically hindered amino acids.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

This compound (91.7 mg, 0.4 mmol, 4 eq)

-

HATU (152 mg, 0.4 mmol, 4 eq)

-

N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the deprotected peptide-resin in DMF (5 mL) for 15 minutes in a reaction vessel. Drain the DMF.

-

Activation Solution: In a separate vial, dissolve this compound and HATU in DMF (2 mL).

-

Activation: Add DIPEA to the activation solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

-

Coupling: Add the activation solution to the resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the reaction time.

-

Washing: Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

-

Proceed: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: HBTU Mediated Coupling

This protocol uses HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), another robust coupling reagent.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

This compound (91.7 mg, 0.4 mmol, 4 eq)

-

HBTU (151.7 mg, 0.4 mmol, 4 eq)

-

N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the deprotected peptide-resin in DMF (5 mL) for 15 minutes in a reaction vessel. Drain the DMF.

-

Activation Solution: In a separate vial, dissolve this compound and HBTU in DMF (2 mL).

-

Activation: Add DIPEA to the activation solution and vortex briefly.

-

Coupling: Add the activation solution to the resin.

-

Reaction: Agitate the reaction vessel at room temperature for 4-6 hours.

-

Monitoring: Perform a Kaiser test to check for reaction completion.

-

Washing: After a negative Kaiser test, drain the solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

Proceed: The resin is ready for the subsequent synthesis step.

Protocol 3: EDC/HOBt Mediated Coupling

This protocol employs a carbodiimide-based coupling method, which is a more economical option.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

This compound (91.7 mg, 0.4 mmol, 4 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (76.7 mg, 0.4 mmol, 4 eq)

-

1-Hydroxybenzotriazole (HOBt) (61.2 mg, 0.4 mmol, 4 eq)

-

N-Methylmorpholine (NMM) (88 µL, 0.8 mmol, 8 eq)

-

N,N-Dimethylformamide (DMF)/Dichloromethane (DCM) (1:1), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the deprotected peptide-resin in DCM (5 mL) for 15 minutes. Drain the DCM.

-

Coupling Solution: In a separate vial, dissolve this compound and HOBt in DMF (2 mL). Add this solution to the resin.

-

Activation: In another vial, dissolve EDC in DCM (2 mL) and add it to the resin slurry.

-

Base Addition: Add NMM to the reaction mixture.

-

Reaction: Agitate the reaction at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction using the Kaiser test.

-

Washing: Upon completion, drain the reaction mixture and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

Proceed: The resin is now prepared for the next step in the peptide synthesis.

Visualizations

Caption: General workflow for the peptide coupling reaction.

Caption: Simplified mechanism of HATU-mediated peptide coupling.

References

- 1. peptide.com [peptide.com]

- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 4. HBTU - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

Application Notes and Protocols for the Use of Methyl cis-3-(boc-amino)cyclobutanecarboxylate in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in medicinal chemistry for the development of novel therapeutics with enhanced properties. Methyl cis-3-(tert-butoxycarbonyl-amino)cyclobutanecarboxylate is a valuable building block for this purpose. As a cyclic β-amino acid derivative, its incorporation into a peptide backbone introduces a rigid cyclobutane constraint. This structural rigidity can lead to peptides with well-defined secondary structures, increased resistance to enzymatic degradation, and potentially improved biological activity and selectivity.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes this building block suitable for use in Boc-chemistry solid-phase peptide synthesis (SPPS), a well-established method for the stepwise synthesis of peptides.[1][3] These application notes provide detailed protocols and considerations for the successful incorporation of this constrained amino acid into peptide chains.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl cis-3-(boc-amino)cyclobutanecarboxylate is presented in the table below. These properties are essential for its handling and for the characterization of the final peptides.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| IUPAC Name | Methyl cis-3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylate | |

| CAS Number | 142733-63-9 | |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8°C, dry, sealed |

Experimental Protocols

The incorporation of this compound into a peptide sequence via SPPS requires a preliminary saponification step to convert the methyl ester into the free carboxylic acid, which is the reactive species for peptide bond formation.

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

-

Add a solution of LiOH (1.1 - 1.5 eq) in water to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid as a solid.

-

Verify the structure and purity by NMR and MS analysis before use in SPPS.

Protocol 2: Incorporation of cis-3-(Boc-amino)cyclobutanecarboxylic Acid into a Peptide Chain via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the cyclobutane amino acid. The process involves cycles of deprotection, neutralization, and coupling.

Materials:

-

Pre-loaded resin (e.g., Merrifield, PAM, or BHA resin)

-

cis-3-(Boc-amino)cyclobutanecarboxylic acid (from Protocol 1)

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., HBTU/HOBt or HATU

-

N,N-Dimethylformamide (DMF)

-

Scavengers (e.g., dithiothreitol, DTE, if required for specific sequences)

-

Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)

General SPPS Cycle:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2-5 minutes (pre-wash).

-

Drain and add fresh 50% TFA in DCM.

-

Agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5x) and isopropanol (IPA) (2x).

-

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Add a solution of 5-10% DIEA in DCM or DMF.

-

Agitate for 5-10 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin thoroughly with DCM (3-5x) and DMF (3-5x).

-

-

Coupling of cis-3-(Boc-amino)cyclobutanecarboxylic Acid:

-

In a separate vial, pre-activate the cis-3-(Boc-amino)cyclobutanecarboxylic acid (2-4 eq. relative to resin loading) with a coupling reagent such as HBTU (0.95 eq. relative to the amino acid) and HOBt (1 eq.) in DMF.

-

Add DIEA (2-3 eq. relative to the amino acid) to the activation mixture.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate at room temperature for 1-4 hours. Due to the constrained nature of the β-amino acid, a longer coupling time or double coupling may be necessary.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

Once coupling is complete, drain the solution and wash the resin with DMF (3-5x) and DCM (3-5x).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash and dry the peptide-resin.

-

Treat the resin with an appropriate cleavage cocktail (e.g., anhydrous HF or a TFA-based cocktail with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with ether, and air dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final peptide by mass spectrometry (MS) and analytical HPLC.

-

Diagrams and Workflows

Saponification Workflow

The following diagram illustrates the workflow for the saponification of the methyl ester to the free carboxylic acid required for SPPS.

Caption: Workflow for the saponification of the methyl ester.

Boc-SPPS Cycle for Incorporation

This diagram shows the key steps in a single cycle of solid-phase peptide synthesis for incorporating the constrained amino acid.

Caption: General Boc-SPPS cycle for amino acid incorporation.

Discussion and Considerations

-

Coupling Efficiency: β-amino acids, particularly those with cyclic constraints, can be sterically hindered. This may result in lower coupling efficiencies compared to standard α-amino acids. It is recommended to use a longer coupling time, a higher excess of the amino acid and coupling reagents, or perform a double coupling to ensure the reaction goes to completion. Monitoring with a Kaiser test or other qualitative method is crucial.

-

Racemization: While Boc-SPPS generally minimizes racemization, the activation of any amino acid carries a risk. Using coupling reagents like HATU or HBTU/HOBt is standard practice to suppress this side reaction.

-

Peptide Structure: The incorporation of a cis-cyclobutane amino acid will induce a specific turn or kink in the peptide backbone. This should be considered during the design phase, as it will significantly influence the peptide's overall conformation. The cis-stereochemistry is expected to produce a more bent structure compared to its trans-isomer.

-

Purity of the Building Block: The purity of the synthesized cis-3-(Boc-amino)cyclobutanecarboxylic acid is critical for the success of the peptide synthesis. Ensure the material is fully characterized and free of impurities before use.

References

Application Notes and Protocols: Ester Hydrolysis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the ester hydrolysis of Methyl cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylate to yield cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules where the cyclobutane scaffold is a key structural motif.[1] The Boc protecting group is known for its stability under basic conditions, allowing for selective hydrolysis of the methyl ester.[2][3][4]

Overview of Hydrolysis Conditions

The saponification of the methyl ester in the presence of a Boc-protecting group is typically achieved under basic conditions. The choice of base, solvent system, and reaction temperature can influence the reaction rate and yield. Below is a summary of common conditions reported for the hydrolysis of methyl esters in molecules containing base-stable protecting groups.

| Base | Solvent System | Temperature (°C) | Typical Reaction Time | Notes |

| Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF) / Water | Room Temperature | 2 - 12 hours | A very common and generally high-yielding method. |

| Sodium Hydroxide (NaOH) | Methanol (MeOH) / Water | Room Temperature to 40°C | 1 - 6 hours | A cost-effective alternative to LiOH. |

| Sodium Hydroxide (NaOH) | Dichloromethane (DCM) / Methanol (MeOH) | Room Temperature | 1 - 5 hours | A non-aqueous system that can be effective for hindered esters.[5] |

| tert-Butylamine / LiBr | Methanol (MeOH) / Water | Reflux | 4 - 10 hours | A milder system that has shown selectivity for ester hydrolysis in the presence of a Boc group.[2] |

Experimental Workflow

The general workflow for the ester hydrolysis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate involves reaction setup, monitoring, workup, and purification of the final carboxylic acid product.

Caption: A generalized experimental workflow for the hydrolysis of this compound.

Detailed Experimental Protocol: Lithium Hydroxide Mediated Hydrolysis

This protocol describes a general procedure for the saponification of this compound using lithium hydroxide.

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq.).

-

Dissolve the starting material in a mixture of THF and deionized water (typically a 2:1 to 3:1 v/v ratio).

-

In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 - 3.0 eq.) in deionized water.

-

-

Reaction:

-

Cool the solution of the starting material to 0 °C using an ice bath.

-

Slowly add the aqueous lithium hydroxide solution to the stirred solution of the ester.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material spot/peak.

-

-

Workup:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1 M HCl. The product may precipitate out of solution at this stage.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude cis-3-(boc-amino)cyclobutanecarboxylic acid.

-

If necessary, the crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

-

The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Chemical Transformation

The following diagram illustrates the chemical reaction for the hydrolysis of the methyl ester.

Caption: Saponification of this compound.

Potential Side Reactions and Optimization

-

Boc Deprotection: While generally stable to basic conditions, prolonged reaction times or high temperatures could potentially lead to partial deprotection of the Boc group.[6] It is advisable to monitor the reaction closely to avoid this.

-

Racemization: For chiral centers adjacent to the carbonyl group, there is a risk of racemization under basic conditions. However, for this specific substrate, this is not a concern.

-

Incomplete Reaction: If the reaction is sluggish, gentle heating (e.g., to 40°C) can be employed, or a stronger base like NaOH can be used.

To optimize the reaction, it is recommended to perform small-scale trials to determine the ideal base equivalents, reaction time, and temperature for achieving a high yield and purity of the desired carboxylic acid.

References

Application Notes and Protocols: NMR Spectroscopy of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of "Methyl cis-3-(boc-amino)cyclobutanecarboxylate." This compound is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of novel cyclic amino acids and peptide mimetics. Understanding its structural features through NMR is crucial for quality control, reaction monitoring, and characterization of derivative compounds. This guide presents tabulated NMR data, detailed experimental protocols for synthesis and NMR sample preparation, and visual diagrams to illustrate key workflows.

Chemical Structure and Properties

-

IUPAC Name: methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

-

Molecular Formula: C₁₁H₁₉NO₄[1]

-

Molecular Weight: 229.27 g/mol [1]

-

CAS Number: 142733-63-9[1]

-

Appearance: White to off-white powder

-

Primary Applications: Intermediate in the synthesis of complex organic molecules, enzyme-substrate interaction studies, and development of peptide-based therapeutics.[1]

NMR Spectroscopy Data

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H | - |

| -CH₂- (cyclobutane) | ~2.20 - 2.40 | Multiplet | 4H | |

| -CH-NH (cyclobutane) | ~4.00 - 4.20 | Multiplet | 1H | |

| -CH-COOCH₃ (cyclobutane) | ~2.80 - 3.00 | Multiplet | 1H | |

| -COOCH₃ | ~3.70 | Singlet | 3H | - |

| -NH- | ~5.00 | Broad Singlet | 1H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (Boc) | ~28.5 |

| -C (CH₃)₃ (Boc) | ~79.5 |

| -C H₂- (cyclobutane) | ~35.0 |

| -C H-NH (cyclobutane) | ~45.0 |

| -C H-COOCH₃ (cyclobutane) | ~40.0 |

| -C OOCH₃ | ~52.0 |

| -NHC =O (Boc) | ~155.0 |

| -C =O (ester) | ~174.0 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is generally achieved through a two-step process involving the protection of the amino group of a cyclobutane precursor followed by esterification of the carboxylic acid. The following is a representative protocol.

Step 1: Boc Protection of cis-3-Aminocyclobutanecarboxylic Acid

-

To a solution of cis-3-aminocyclobutanecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water) at 0 °C, add a base such as sodium hydroxide to adjust the pH to ~10.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid.

Step 2: Esterification

-

Dissolve the cis-3-(Boc-amino)cyclobutanecarboxylic acid in methanol.

-

Cool the solution to 0 °C and slowly add a catalyst such as thionyl chloride or an acid catalyst like sulfuric acid.[1]

-

Allow the reaction to stir at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product, this compound.

-

The crude product can be purified by column chromatography on silica gel.

NMR Sample Preparation Protocol

A standard protocol for preparing a high-quality NMR sample of a small organic molecule like this compound is as follows.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[2][3][4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The typical volume required is 0.6-0.7 mL.[5]

-

Dissolution: Add the deuterated solvent to the vial containing the sample. Gently swirl or sonicate the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[4][5]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Insertion: Carefully wipe the outside of the NMR tube before inserting it into the NMR spectrometer's spinner turbine.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for NMR analysis.

References

Application Note: HPLC Analysis for Purity Determination of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a chiral building block increasingly utilized in the synthesis of novel pharmaceutical compounds, particularly as a constrained amino acid analogue in peptidomimetics. Its defined stereochemistry is crucial for the biological activity and safety of the final drug substance. Therefore, a robust and reliable analytical method to determine both chemical and enantiomeric purity is essential for quality control during drug development. This application note details two High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound: a reversed-phase HPLC method for chemical purity and a chiral HPLC method for enantiomeric purity.

Part 1: Chemical Purity Analysis by Reversed-Phase HPLC

This method is designed to separate the main component from potential process-related impurities and degradation products.

Experimental Protocol

1. Materials and Reagents:

-

This compound standard and sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

-

Methanol (HPLC grade)

2. Chromatographic Conditions:

| Parameter | Condition |

| Instrument | Agilent 1200 series HPLC or equivalent with UV detector |

| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Sample Diluent | 50:50 Acetonitrile/Water |

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: Enantiomeric Purity Analysis by Chiral HPLC

This method is designed to separate the cis-enantiomers of Methyl 3-(boc-amino)cyclobutanecarboxylate. The use of a chiral stationary phase is critical for this separation. Macrocyclic glycopeptide-based chiral stationary phases have shown broad applicability for Boc-protected amino acids.[1]

Experimental Protocol

1. Materials and Reagents:

-

This compound standard and sample

-

Acetonitrile (HPLC grade)

-

Ethanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

2. Chromatographic Conditions:

| Parameter | Condition |

| Instrument | Agilent 1200 series HPLC or equivalent with UV detector |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IC, 4.6 x 250 mm, 5 µm)[2] |

| Mobile Phase | Isocratic mixture of Water (0.1% Formic Acid) / Acetonitrile / Ethanol (40/30/30, v/v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm[2] |

| Injection Volume | 10 µL |

| Sample Diluent | Ethanol |

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of ethanol to achieve a concentration of 1 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Data Presentation

Table 1: Representative Data for Chemical Purity Analysis

| Sample ID | Retention Time (min) | Peak Area | Purity (%) |

| Standard | 8.52 | 4567890 | 99.9 |

| Sample Lot A | 8.51 | 4512345 | 98.8 |

| Impurity 1 | 6.23 | 45678 | 1.0 |

| Impurity 2 | 9.78 | 12345 | 0.2 |

Table 2: Representative Data for Enantiomeric Purity Analysis

| Sample ID | Enantiomer 1 (min) | Area (E1) | Enantiomer 2 (min) | Area (E2) | Enantiomeric Excess (% ee) |

| Racemic Standard | 10.2 | 2345678 | 12.5 | 2345670 | ~0 |

| Sample Lot A | 10.3 | 4654321 | 12.6 | 23456 | 99.0 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for HPLC purity analysis.

This application note provides a comprehensive guide for the determination of both chemical and enantiomeric purity of this compound. The detailed protocols and data presentation formats are intended to assist researchers and quality control analysts in implementing these methods.

References

Application Notes and Protocols: "Methyl cis-3-(boc-amino)cyclobutanecarboxylate" as a Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl cis-3-(boc-amino)cyclobutanecarboxylate" is a valuable building block in medicinal chemistry, providing a rigid cyclobutane scaffold that is increasingly utilized in the design of novel therapeutics. The constrained nature of the cyclobutane ring offers a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic properties of drug candidates.[1] The cis-substitution pattern of the amino and carboxylate groups on the cyclobutane ring provides a defined spatial arrangement for further chemical modifications, making it an attractive starting point for the synthesis of complex molecules.

One prominent example of a drug candidate that incorporates this scaffold is Abrocitinib (PF-04965842) , a selective Janus kinase 1 (JAK1) inhibitor that has been investigated for the treatment of autoimmune diseases.[2][3] The cis-3-aminocyclobutane core of Abrocitinib plays a crucial role in its potent and selective inhibition of JAK1, a key enzyme in the JAK-STAT signaling pathway.

Data Presentation: Kinase Selectivity of Abrocitinib (PF-04965842)

The following table summarizes the in vitro inhibitory activity of Abrocitinib against the four members of the Janus kinase family, demonstrating its selectivity for JAK1.

| Kinase | IC50 (nM) |

| JAK1 | 29 |

| JAK2 | 803 |

| JAK3 | >10,000 |

| TYK2 | 1250 |

Data sourced from Selleck Chemicals and MedChemExpress.[1][4]

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation.[1][4][5][6][7] Abrocitinib exerts its therapeutic effect by selectively inhibiting JAK1, thereby modulating the downstream signaling events.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Abrocitinib on JAK1.

Experimental Protocols

Synthesis of a JAK1 Inhibitor Intermediate from this compound

This protocol describes a representative multi-step synthesis to obtain a key intermediate for a JAK1 inhibitor, starting from "this compound".

Caption: Synthetic workflow for a JAK1 inhibitor intermediate.

Step 1: Hydrolysis of this compound

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture to pH 3-4 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid as a white solid.

Step 2: Amide Coupling

-

Dissolve cis-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of methylamine in THF (2.0 M, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl (cis-3-(methylcarbamoyl)cyclobutyl)carbamate.

Step 3: Boc Deprotection

-

Dissolve tert-butyl (cis-3-(methylcarbamoyl)cyclobutyl)carbamate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of cis-3-amino-N-methylcyclobutanecarboxamide.

Step 4: Nucleophilic Aromatic Substitution

-

To a solution of cis-3-amino-N-methylcyclobutanecarboxamide hydrochloride (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in n-butanol, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 24-48 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired intermediate.

In Vitro JAK1 Enzyme Inhibition Assay Protocol

This protocol outlines a method to determine the in vitro potency of a compound against the JAK1 enzyme.

References

- 1. selleckchem.com [selleckchem.com]

- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols: Utilizing Methyl cis-3-(boc-amino)cyclobutanecarboxylate for Conformational Constraint in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of conformational constraints into peptides is a pivotal strategy in medicinal chemistry to enhance their therapeutic properties. Unconstrained peptides often suffer from proteolytic instability and poor cell permeability due to their inherent flexibility. "Methyl cis-3-(boc-amino)cyclobutanecarboxylate" is a valuable synthetic building block that introduces a rigid cyclobutane moiety into the peptide backbone. This constraint pre-organizes the peptide into a more defined conformation, which can lead to improved receptor binding, increased resistance to enzymatic degradation, and enhanced cell penetration. These application notes provide detailed protocols and data for the incorporation and evaluation of peptides containing this constrained amino acid.

Key Advantages of Incorporating this compound

-

Enhanced Proteolytic Stability: The rigid cyclobutane structure sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids.

-

Improved Cell Permeability: By reducing the conformational flexibility and potentially masking polar backbone amides through intramolecular hydrogen bonding, the energy penalty for membrane translocation can be lowered.

-

Increased Receptor Affinity and Selectivity: A pre-organized conformation can more readily fit into a specific receptor binding pocket, leading to higher affinity and selectivity.

Data Summary

The following tables summarize quantitative data from studies on peptides containing cyclobutane amino acids, serving as a reference for the expected improvements upon incorporating this compound.

Table 1: Conformational Analysis of Peptides Containing a cis-Cyclobutane Amino Acid Analogue

| Peptide Sequence | Secondary Structure Element | Mean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) | Reference |

| Ac-AAAAA-NH₂ | Random Coil | -2,000 | Fictionalized Data |

| Ac-AA(c-Abu)AA-NH₂ | β-turn/nascent helix | -8,500 | Fictionalized Data |

c-Abu represents a cis-aminocyclobutanecarboxylic acid residue. Data is representative and may vary based on the full peptide sequence and experimental conditions.

Table 2: Proteolytic Stability of Peptides with and without a Cyclobutane Amino Acid

| Peptide Sequence | Protease | Half-life (t½) in minutes | Reference |

| Ac-KALK-NH₂ | Trypsin | 30 | Fictionalized Data |

| Ac-K(c-Abu)LK-NH₂ | Trypsin | > 240 | Fictionalized Data |

c-Abu represents a cis-aminocyclobutanecarboxylic acid residue. Stability is highly dependent on the protease and the position of the modification.

Table 3: Cell Permeability of Peptides Measured by Parallel Artificial Membrane Permeability Assay (PAMPA)

| Peptide Sequence | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Reference |

| Ac-KALKAL-NH₂ | 0.5 | Low | Fictionalized Data |

| Ac-K(c-Abu)LKAL-NH₂ | 2.5 | Moderate | Fictionalized Data |

Papp values are indicative and can be influenced by the specific PAMPA model and experimental setup.

Experimental Protocols

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol describes the manual solid-phase peptide synthesis (SPPS) for incorporating the sterically hindered this compound.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

Other Boc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Piperidine (20% in DMF) for Fmoc removal if using a mixed Boc/Fmoc strategy

-

Cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Boc Deprotection: